molecular formula C12H16N2O2 B174028 1-(2-Methoxybenzoyl)piperazine CAS No. 100939-88-6

1-(2-Methoxybenzoyl)piperazine

Cat. No.: B174028
CAS No.: 100939-88-6
M. Wt: 220.27 g/mol
InChI Key: QCEOIWAYVGFLBM-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol .

Preparation Methods

The synthesis of 1-(2-Methoxybenzoyl)piperazine typically involves the reaction of 2-methoxybenzoic acid with piperazine under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid group of 2-methoxybenzoic acid and the amine group of piperazine . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(2-Methoxybenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzoic acid and piperazine.

Scientific Research Applications

1-(2-Methoxybenzoyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(2-Methoxybenzoyl)piperazine can be compared with other piperazine derivatives such as:

    1-(2-Chlorobenzoyl)piperazine: Similar in structure but with a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.

    1-(2-Hydroxybenzoyl)piperazine: Contains a hydroxyl group, which may influence its solubility and reactivity.

    1-(2-Nitrobenzoyl)piperazine:

Properties

IUPAC Name

(2-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOIWAYVGFLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355316
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100939-88-6
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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